1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one
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Overview
Description
1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups and a bromopropanone moiety
Preparation Methods
The synthesis of 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one typically involves multiple steps. One common method includes the reaction of 2,5-bis(trifluoromethoxy)benzene with a brominating agent to introduce the bromine atom. This is followed by a Friedel-Crafts acylation reaction to attach the propanone group. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to alcohols under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Common reagents used in these reactions include sodium borohydride for reductions, potassium permanganate for oxidations, and various organoboron compounds for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity through covalent bonding or non-covalent interactions .
Comparison with Similar Compounds
Similar compounds to 1-(2,5-Bis(trifluoromethoxy)phenyl)-3-bromopropan-1-one include:
2,5-Bis(trifluoromethoxy)benzene: Lacks the bromopropanone moiety but shares the trifluoromethoxy groups.
1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one: Similar structure but with a different functional group at the propanone position.
The uniqueness of this compound lies in its combination of trifluoromethoxy groups and a bromopropanone moiety, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H7BrF6O3 |
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Molecular Weight |
381.07 g/mol |
IUPAC Name |
1-[2,5-bis(trifluoromethoxy)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6O3/c12-4-3-8(19)7-5-6(20-10(13,14)15)1-2-9(7)21-11(16,17)18/h1-2,5H,3-4H2 |
InChI Key |
KVSQAPCXUIOTIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)CCBr)OC(F)(F)F |
Origin of Product |
United States |
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